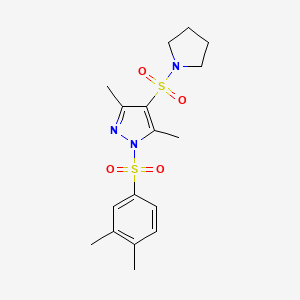![molecular formula C22H18O6 B2538314 4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid CAS No. 1392416-19-1](/img/structure/B2538314.png)
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of carboxyphenyl and dimethoxyphenyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Known for its use as a monomer in the synthesis of polyoxadiazole and polytriazole.
4-(4-{2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl}phenyl)benzoic acid: A complex aromatic compound with multiple carboxyphenyl groups.
4,4’-Sulfonyldibenzoic acid: Used in the synthesis of advanced materials and as a ligand in coordination chemistry.
Uniqueness
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of carboxyphenyl and dimethoxyphenyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-27-19-11-18(14-5-9-16(10-6-14)22(25)26)20(28-2)12-17(19)13-3-7-15(8-4-13)21(23)24/h3-12H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDAAAVTIRHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)


![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)
![methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2538244.png)
![N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2538245.png)
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)


